2-((Morpholin-2-yl)methyl)isoindolin-1-one
Description
Properties
IUPAC Name |
2-(morpholin-2-ylmethyl)-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13-12-4-2-1-3-10(12)8-15(13)9-11-7-14-5-6-17-11/h1-4,11,14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALBWECMWXDGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde-Amine Condensation
2-Cyanobenzaldehyde reacts with morpholin-2-ylmethylamine in the presence of K₂CO₃ to form Schiff base intermediates, which cyclize under basic conditions to yield isoindolin-1-ones. Key steps include:
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Nucleophilic Addition :
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2-Cyanobenzaldehyde and morpholin-2-ylmethylamine in methanol at 25°C (12 hours).
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Cyclization :
Maleic Anhydride-Mediated Cycloaddition
A cascade process involving Ugi-3CR, aza-Diels-Alder cycloaddition, and aromatization has been reported for polyheterocycles. For example:
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Ugi-3CR : 2-Bromobenzaldehyde, morpholin-2-ylmethylamine, and tert-butyl isocyanide in Sc(OTf)₃-catalyzed conditions (65°C, 15 min).
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Aza-Diels-Alder : Addition of maleic anhydride at 80°C induces cyclization.
Yield : 31–95% for fluorinated analogues.
One-Pot Synthesis of Morpholin-2-ylmethyl Substituents
Amino Acid-Based Morpholine Ring Construction
Morpholin-2-ones are synthesized via one-pot reactions of amino acids (e.g., L-phenylalanine) with 1,2-dibromoethane and K₂CO₃ in acetonitrile:
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Alkylation : Amino acid reacts with 1,2-dibromoethane at 80°C for 6–8 hours.
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Cyclization : Subsequent addition of benzyl bromide forms N-benzylmorpholin-2-one.
Adapting this method, morpholin-2-ylmethyl groups can be introduced into isoindolin-1-one via post-cyclization alkylation.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Substituted isoindolin-1-ones undergo Suzuki coupling with boronate esters to introduce aryl/heteroaryl groups. For This compound :
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Isoindolin-1-one Bromination : NBS in DMF (0°C, 2 hours).
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Coupling : React with morpholin-2-ylmethylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (90°C, 12 hours).
Yield : 60–85% for similar substrates.
Alkylation of Halogenated Intermediates
Mitsunobu Reaction
Hydroxyl-containing isoindolin-1-ones react with morpholin-2-ylmethanol under Mitsunobu conditions (DIAD, PPh₃):
Nucleophilic Substitution
Chloromethyl-isoindolin-1-one intermediates react with morpholine in DMF/K₂CO₃:
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Ugi-4CR | Atom economy, one-pot | Stereochemical control required | 60–70% |
| Aldehyde-Amine | Scalable, mild conditions | Requires toxic KOH | 65–75% |
| Palladium Coupling | Regioselective, diverse substrates | Costly catalysts | 60–85% |
| Mitsunobu Reaction | High selectivity | Expensive reagents | 70–80% |
Chemical Reactions Analysis
Types of Reactions: 2-((Morpholin-2-yl)methyl)isoindolin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
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Antiviral Activity
- Recent studies have highlighted the antiviral properties of compounds related to isoindolinones, including derivatives of 2-((Morpholin-2-yl)methyl)isoindolin-1-one. For instance, modifications to similar structures have shown efficacy against influenza viruses, indicating a potential for developing antiviral agents .
- Antithrombotic Activity
- Cytotoxic Effects
Research Applications
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Biological Assays
- This compound can be utilized as a reference compound in biological assays aimed at screening for new drugs. Its unique structure allows researchers to explore structure-activity relationships (SAR) that can lead to the development of more potent derivatives.
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Molecular Docking Studies
- Molecular docking studies using this compound can help elucidate its interaction with various biological targets, providing insights into its mechanism of action and guiding further modifications for enhanced activity.
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Synthesis of Analogues
- The synthesis of analogues based on this compound is an area of active research. These analogues are often designed to improve pharmacokinetic properties or increase specificity towards particular biological targets.
Case Studies
Mechanism of Action
The mechanism by which 2-((Morpholin-2-yl)methyl)isoindolin-1-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the biological or chemical context in which the compound is used. For example, in a pharmaceutical application, the compound might bind to a receptor or enzyme, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs of isoindolin-1-one derivatives differ in their substituents, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Isoindolin-1-one Derivatives
Key Observations :
- Morpholine vs.
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 2-methylphenyl in ) enhance rigidity and π-π stacking, whereas alkyl chains (e.g., hydroxyethyl in ) improve hydrophilicity.
- Electron-Donating vs. Withdrawing Groups : Methoxy () and hydroxyethyl () groups donate electrons, stabilizing charge-transfer states, while acetyl () withdraws electrons, altering redox properties.
Key Observations :
- Metal-Mediated Methods : Indium () and copper () catalysis enable efficient C–N and C–C bond formation.
- Multicomponent Reactions (MCRs) : Ugi-type MCRs () allow rapid diversification but may require post-reaction cyclization.
- Photochemical Routes : Used for generating photoproducts like HOINP and KINP (), which exhibit unique photophysical properties.
Physicochemical and Spectral Properties
Spectral data and solvent effects highlight substituent-dependent behaviors:
Table 3: Spectral and Solvent-Dependent Properties
Key Observations :
- IR Signatures : Strong C=O stretches near 1680 cm⁻¹ are consistent across derivatives ().
- Mass Spectra : Molecular ion peaks (e.g., m/z 227 in ) confirm molecular weights.
- Solvent Effects: HOINP and ETINP exhibit solvatochromism due to dipole changes upon excitation (), while KINP’s triplet state dominates in nonpolar media.
Key Observations :
- Morpholine/Piperidine Derivatives : Nitrogen-containing rings (e.g., piperidine in ) enhance CNS permeability, while morpholine may improve solubility.
- Hydrophilic Substituents : Antiviral activity in correlates with hydroxyl and alkyl groups.
- Photosensitizers : Substituents dictate excited-state behavior, impacting DNA damage efficiency ().
Biological Activity
2-((Morpholin-2-yl)methyl)isoindolin-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a morpholine group attached to an isoindolinone core. This structural arrangement is significant as it influences the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that isoindolinones, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Isoindolinone derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, certain derivatives have shown selective inhibition against receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .
- Immunomodulatory Effects : The compound may act as an inhibitor of perforin, a protein involved in immune responses. This inhibition could lead to reduced cytotoxicity in immune cells, making it a candidate for immunosuppressive therapies .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Tyrosine Kinases (RTKs) : The compound has been shown to selectively inhibit various RTKs, which play a critical role in cellular signaling and proliferation. Structure-activity relationship (SAR) studies indicate that modifications in the isoindolinone structure can enhance selectivity and potency against specific RTKs like VEGF and EGF .
- Perforin Inhibition : The compound's interaction with perforin suggests a mechanism where it prevents pore formation in target cells, thereby modulating immune responses without affecting non-target cells significantly .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Immunomodulatory | Selective inhibition of perforin | |
| Antiviral | Potential activity against viral proteins |
Case Study: Inhibition of Perforin
A study investigated the inhibitory effects of various isoindolinone derivatives on perforin activity. Compounds were tested for their ability to prevent lysis of target cells by natural killer cells. The results indicated that certain derivatives exhibited significant inhibition at low concentrations (IC50 values around 2.5 μM), demonstrating their potential as selective immunosuppressive agents .
Table 2: IC50 Values for Perforin Inhibition
| Compound | IC50 (μM) | Comments |
|---|---|---|
| This compound | ≤ 2.5 | Highly effective at low concentrations |
| Other Isoindolinone Derivatives | Varies | Some showed less potency |
Q & A
Q. What are the common synthetic routes for 2-((Morpholin-2-yl)methyl)isoindolin-1-one, and how can reaction efficiency be optimized?
- Methodological Answer: Palladium-catalyzed cross-coupling reactions and ruthenium-mediated C–H bond arylations are widely used. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with potassium organotrifluoroborates enable efficient coupling of isoindolinone scaffolds with morpholine derivatives under mild conditions (50–80°C, THF/water solvent systems). Optimize yields by controlling stoichiometry (1.2–1.5 eq. boronate), inert atmosphere (N₂/Ar), and catalyst loading (5–10 mol%) . Ruthenium catalysis, such as [Ru(p-cymene)Cl₂]₂, allows direct C–H functionalization, reducing pre-functionalization steps. Microwave-assisted heating (100–120°C, 2–4 hrs) can enhance reaction rates .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer: Use ¹H/¹³C NMR to confirm regiochemistry and substituent integration. For example, the morpholine methylene group typically appears as a multiplet at δ 2.5–3.5 ppm in CDCl₃. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ at m/z 261.1345). IR spectroscopy identifies carbonyl stretches (νC=O ~1680–1700 cm⁻¹) and morpholine N–H bending (~1550 cm⁻¹). Cross-reference spectral data with synthesized analogs (e.g., 2-(4-methoxybenzyl)isoindolin-1-one) to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer: Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Store the compound in airtight containers under nitrogen at 2–8°C. For spills, neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols. Acute toxicity (oral LD₅₀: 300–500 mg/kg in rats) necessitates strict handling logs .
Advanced Questions
Q. How can crystallographic data for this compound be analyzed to resolve ambiguities in molecular geometry?
- Methodological Answer: Use SHELXL for small-molecule refinement to model bond lengths/angles with <0.01 Å precision. ORTEP-3 visualizes thermal ellipsoids and validates non-planar conformations (e.g., morpholine ring puckering). For ambiguous electron density regions (e.g., disordered methyl groups), apply TWIN/BASF commands in SHELX to refine twin fractions. Cross-validate with Hirshfeld surface analysis to detect weak interactions (C–H⋯O) that stabilize the crystal lattice .
Q. What strategies address discrepancies in NMR data between synthesized batches of this compound?
- Methodological Answer: Batch inconsistencies often arise from residual solvents or tautomeric equilibria. Perform DSC/TGA to assess purity (>98% melting endotherm) and HPLC-MS to quantify impurities (e.g., unreacted morpholine precursors). For tautomerism, use variable-temperature NMR (VT-NMR, 25–80°C) in DMSO-d₆ to observe coalescence of signals. Adjust recrystallization solvents (e.g., EtOAc/hexane vs. MeOH/water) to isolate dominant conformers .
Q. How can ring puckering analysis enhance conformational studies of this compound?
- Methodological Answer: Apply Cremer-Pople parameters to quantify morpholine ring puckering. Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates using software like PLATON. For dynamic puckering in solution, use DFT calculations (B3LYP/6-311+G(d,p)) to compare energy barriers between chair and boat conformers. Correlate puckering with biological activity (e.g., receptor binding) via molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
